molecular formula C10H8Cl2N2S B067219 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 188120-61-8

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B067219
CAS No.: 188120-61-8
M. Wt: 259.15 g/mol
InChI Key: SUELLSJOIIXFPP-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and a methyl group

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

Future Directions

The future research directions for “4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine” would likely involve further studies on its synthesis, properties, and potential applications. It could also involve studying its mechanism of action and potential uses in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized under acidic conditions to yield the thiazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUELLSJOIIXFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407554
Record name 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188120-61-8
Record name 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188120-61-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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